molecular formula C19H22ClNO3S2 B2926266 3-(4-Butoxyphenyl)sulfonyl-2-(3-chlorophenyl)-1,3-thiazolidine CAS No. 681227-28-1

3-(4-Butoxyphenyl)sulfonyl-2-(3-chlorophenyl)-1,3-thiazolidine

Cat. No. B2926266
CAS RN: 681227-28-1
M. Wt: 411.96
InChI Key: OQVHVOMEFINSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Butoxyphenyl)sulfonyl-2-(3-chlorophenyl)-1,3-thiazolidine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Scientific Research Applications

Antiviral and Anticancer Potential

Research into similar sulfonyl-thiazolidine derivatives has shown promising antiviral and anticancer activities. For example, sulfonamide derivatives of thiadiazole, which share a similar sulfonamide group to our compound of interest, have been synthesized and tested for their antiviral activities. Some derivatives showed significant activity against the tobacco mosaic virus, suggesting potential antiviral applications for related structures (Chen et al., 2010). Additionally, pro-apoptotic indapamide derivatives, featuring a similar sulfonyl linkage and thiazolidine core, have demonstrated significant anticancer activities, especially against melanoma cell lines, indicating the potential use of related compounds in cancer research (Yılmaz et al., 2015).

Enzyme Inhibition

Compounds with a thiazolidine ring have been explored for their ability to inhibit various enzymes, suggesting potential therapeutic applications. For instance, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been synthesized and evaluated for their inhibitory activity against human heart chymase, an enzyme involved in cardiovascular diseases. This research indicates that the sulfonyl and thiazolidine components can contribute to significant biological activity, offering a path for the development of new therapeutic agents (Niwata et al., 1997).

Antifungal and Antioxidant Activities

Furthermore, N-sulfonamidyl-4-thiazolidinone derivatives have been shown to possess excellent antifungal and antioxidant activities. Their synthesis and biological evaluation reveal that these compounds can act as effective antifungal agents, in addition to exhibiting very good antioxidant properties. This suggests that similar structures incorporating both the sulfonyl and thiazolidine moieties may also possess these beneficial properties (Subhedar et al., 2016).

properties

IUPAC Name

3-(4-butoxyphenyl)sulfonyl-2-(3-chlorophenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO3S2/c1-2-3-12-24-17-7-9-18(10-8-17)26(22,23)21-11-13-25-19(21)15-5-4-6-16(20)14-15/h4-10,14,19H,2-3,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVHVOMEFINSSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Butoxyphenyl)sulfonyl-2-(3-chlorophenyl)-1,3-thiazolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.